N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide
Description
N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide is a synthetic organic compound characterized by a complex structure combining a long alkyl chain, sulfonamide, and valeramide moieties. According to , its molecular formula is C₃₀H₅₁ClN₂O₅S (CAS: 58202-07-6), though this corresponds to a chlorinated derivative (α-chloro-α-pivaloyl variant). The non-chlorinated form would theoretically have the formula C₃₀H₅₂N₂O₅S. Key structural features include:
- Methylsulfonamide group: Enhances solubility and may influence receptor binding.
- 4,4-Dimethyl-3-oxovaleramide: A branched ketone-amide moiety that may confer metabolic stability.
Properties
CAS No. |
63224-80-6 |
|---|---|
Molecular Formula |
C30H52N2O5S |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
N-[2-hexadecoxy-5-(methylsulfamoyl)phenyl]-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C30H52N2O5S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-37-27-21-20-25(38(35,36)31-5)23-26(27)32-29(34)24-28(33)30(2,3)4/h20-21,23,31H,6-19,22,24H2,1-5H3,(H,32,34) |
InChI Key |
CCXDKYUOXACLTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)NC(=O)CC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide typically involves multiple steps, including the formation of the sulfonamide group and the attachment of the hexadecyloxy and dimethyl-3-oxovaleramide moieties. One common method involves the use of aryldiazonium tetrafluoroborates, DABCO·(SO₂)₂, and N-chloroamines under mild conditions . The reaction is catalyzed by copper and proceeds through a radical process and transition-metal catalysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of highly reactive reagents like H₂O₂ and SOCl₂ for oxidative conversion are employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.
Reduction: The compound can be reduced to form amines.
Substitution: The hexadecyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like H₂O₂ and SOCl₂ are commonly used.
Reduction: Reducing agents such as LiAlH₄ and NaBH₄ are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a drug candidate due to its sulfonamide group, which is known for its antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antibacterial and anti-inflammatory activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, structural and functional comparisons can be inferred from related compounds in the literature:
Table 1: Structural and Functional Comparison
Key Observations
Lipophilicity : The target compound’s hexadecyloxy chain (~C16) grants higher lipophilicity compared to shorter-chain analogs (e.g., compounds with phenyl or benzhydryl groups). This may improve cell membrane penetration but reduce water solubility .
Sulfonamide vs. Hydroxamic Acid : Unlike hydroxamic acids in , the target’s methylsulfonamide group lacks metal-chelating capacity but offers better hydrolytic stability .
Chlorination: The chlorinated derivative in may exhibit altered reactivity (e.g., electrophilic substitution) compared to non-halogenated valeramides .
Research Findings and Limitations
- Synthetic Feasibility: highlights methodologies for synthesizing hydroxamic acids and ureido derivatives, which could inform the synthesis of the target compound.
- Biological Activity : Compounds with sulfonamide groups (e.g., ) are often explored for antimicrobial or anti-inflammatory activity, but the evidence lacks explicit data for this compound .
- Further studies are needed to validate its efficacy and safety.
Biological Activity
N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide, also known by its CAS number 63224-80-6, is a complex organic compound with potential pharmacological properties. Its unique structure combines a long hexadecyl chain, a sulfonamide group, and a ketone moiety, which may influence its biological activity. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C30H52N2O5S. The compound features:
- Hexadecyl Chain : Enhances lipid solubility.
- Sulfonamide Group : Commonly associated with antibacterial activity.
- Ketone Moiety : May contribute to reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 552.81 g/mol |
| Density | 1.054 g/cm³ |
| CAS Registry Number | 63224-80-6 |
Antimicrobial Activity
Compounds containing sulfonamide groups are frequently studied for their antibacterial properties. For instance, sulfamethoxazole is a well-known sulfonamide antibiotic. Preliminary data suggest this compound may also possess antimicrobial properties due to its structural similarities.
Cytotoxicity and Antiproliferative Effects
Studies on related compounds indicate potential cytotoxic effects against various cancer cell lines. For example, sulfonamide derivatives have shown efficacy in inhibiting tumor growth in vitro. Future studies should explore the specific cytotoxic mechanisms of this compound against different cancer types.
The exact mechanisms of action for this compound remain to be fully elucidated. However, potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds often inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with Receptors : The long aliphatic chain may facilitate binding to lipid membranes or specific receptors, enhancing bioactivity.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides valuable insights:
- Study on Sulfonamide Derivatives : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives could effectively inhibit bacterial growth through competitive inhibition of dihydropteroate synthase (DHPS) .
- Anticancer Activity : Research indicated that certain sulfonamide derivatives exhibited significant antiproliferative effects on human cancer cell lines by inducing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
